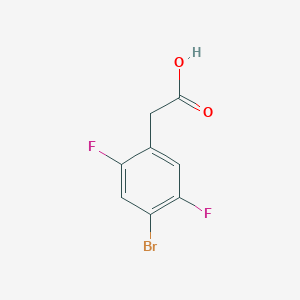

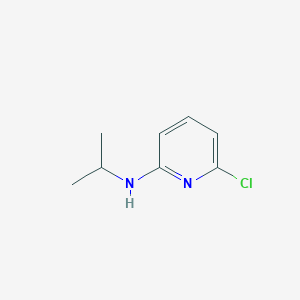

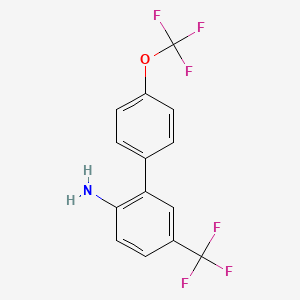

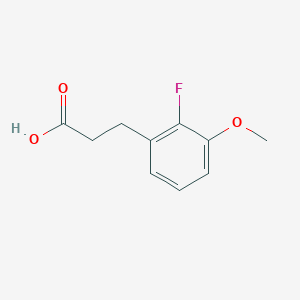

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl

Overview

Description

Scientific Research Applications

Influence of Substituents in Atropisomeric Biphenyls

The compound 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl, as a biphenyl derivative, has been studied for its atropisomeric properties. Research demonstrates how various substituents, including amino and nitro groups, can influence the rotational energy barrier of biphenyls. These properties are crucial in understanding the stereochemistry and reactivity of such compounds (Wolf, König, & Roussel, 1995).

Advancements in Polyimide Materials

A novel trifluoromethyl-containing aromatic diamine monomer, which includes a structural resemblance to this compound, was synthesized for the development of fluorinated polyimides. These materials exhibit remarkable properties such as good solubility, lower dielectric constant, and excellent thermal stability, making them valuable in various advanced technological applications (Yang, Su, & Chen, 2006).

Nanofiltration Membrane Development

Akin to this compound, synthesized sulfonated aromatic diamine monomers were used to develop thin-film composite nanofiltration membranes. These membranes show enhanced water flux and effective dye rejection, demonstrating the compound's potential in improving water treatment technologies (Liu et al., 2012).

Synthesis of Chiral Amino Acids

Biphenyl-based axially chiral amino acids, structurally similar to the compound , have been synthesized and shown to be highly efficient catalysts in asymmetric reactions. This showcases the compound's potential in synthesizing chiral building blocks for pharmaceuticals and other complex molecules (Kano, Tokuda, & Maruoka, 2006).

Mechanism of Action

Pharmacokinetics

- The compound’s lipophilic nature suggests efficient absorption through cell membranes. It may distribute widely due to its favorable log D (partition coefficient) values . Enzymatic metabolism in the liver could convert it into metabolites. Elimination likely occurs via renal excretion or biliary secretion.

2-Amino-4’-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl . Its potential applications in drug development or chemical biology warrant exploration . 🌟

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQHRRWVZZCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

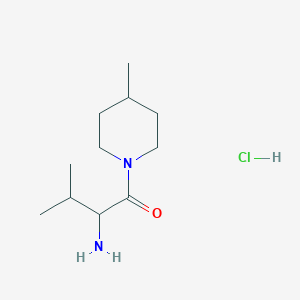

![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)